

Y13g dihydrochloride CAS number and chemical information

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Compound of Interest

Compound Name: Y13g dihydrochloride

Cat. No.: B15612858

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Y13g Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Y13g dihydrochloride**, a potent dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE), two critical targets implicated in the progression of Alzheimer's disease. This document consolidates key chemical information, experimental protocols, and signaling pathway context to support further research and development.

Chemical Information

Y13g dihydrochloride is a synthetic compound identified for its dual inhibitory capacity. While a specific CAS number is not publicly available, it can be sourced using the supplier catalog number AT60739L.



Property	Value	Reference
Molecular Formula	C16H25ClN2O4 · 2HCl	[1][2]
Molecular Weight	381.29 g/mol	[1][2]
IUPAC Name	1-(3-(4-(2,5-dihydroxy-3,4-dimethoxybenzoyl)piperazin-1-yl)propyl)piperidin-2-onedihydrochloride	
Purity	≥98% (by HPLC)	-
Solubility	Soluble in DMSO	-
Appearance	Solid	[2]

Mechanism of Action

Y13g dihydrochloride exerts its therapeutic potential by simultaneously targeting two key pathways involved in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease.

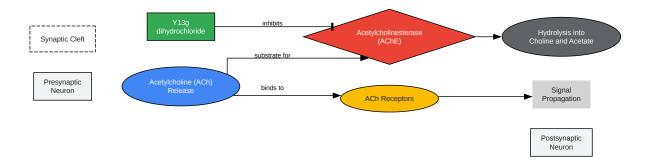
- Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the
 neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse. Inhibition
 of AChE by Y13g dihydrochloride leads to increased levels of acetylcholine in the brain,
 which is thought to enhance cholinergic neurotransmission and improve cognitive function.
- Interleukin-6 (IL-6) Inhibition: IL-6 is a pro-inflammatory cytokine that plays a significant role
 in the neuroinflammatory processes associated with Alzheimer's disease. By inhibiting IL-6,
 Y13g dihydrochloride can potentially mitigate the chronic inflammation that contributes to
 neuronal damage and disease progression.

Signaling Pathways Acetylcholinesterase and Cholinergic Synapse

The primary role of acetylcholinesterase is the termination of synaptic transmission at cholinergic synapses. The workflow is straightforward: acetylcholine is released from the



presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by AChE.



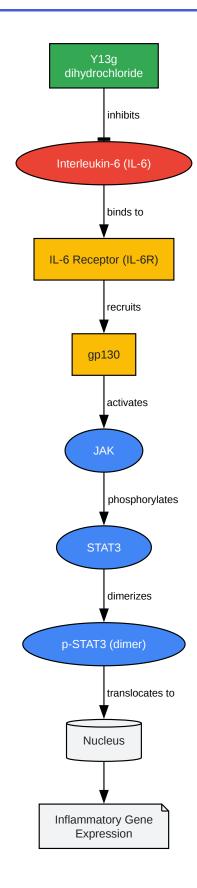
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Acetylcholinesterase Inhibition by Y13g dihydrochloride.

IL-6 Signaling Pathway

Interleukin-6 initiates a signaling cascade by binding to its receptor (IL-6R), leading to the activation of the JAK/STAT pathway, a critical route for inflammatory gene expression. **Y13g dihydrochloride**'s inhibition of IL-6 aims to disrupt this pro-inflammatory signaling.





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IL-6 Signaling Pathway and Inhibition by Y13g.



Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of **Y13g dihydrochloride**, based on standard methodologies. For specific experimental details, it is crucial to consult the primary literature by Kaur S, et al. (2022).

Synthesis of Y13g Dihydrochloride

The synthesis of **Y13g dihydrochloride** involves a multi-step process coupling a xanthoxylin pharmacophore with a piperazine derivative through an alkyl linker. A generalized workflow is depicted below. For precise reagents, reaction conditions, and purification methods, refer to the supplementary information of the cited primary research.



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Generalized Synthesis Workflow for Y13g dihydrochloride.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) as substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Y13g dihydrochloride (test compound)



- Donepezil or Galantamine (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) at various concentrations.
- In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
- Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
- Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Add the substrate (ATCI) to all wells to start the enzymatic reaction.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate
 of color change is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Interleukin-6 (IL-6) Inhibition Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of IL-6 and assess the inhibitory effect of compounds.

Materials:

• Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937)



- Lipopolysaccharide (LPS) to stimulate IL-6 production
- Y13g dihydrochloride (test compound)
- Dexamethasone (positive control)
- Human IL-6 ELISA kit
- Cell culture medium and reagents
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere.
- Treat the cells with various concentrations of Y13g dihydrochloride or the positive control for a specified pre-incubation period.
- Stimulate the cells with LPS to induce the production of IL-6. A set of unstimulated cells should be included as a negative control.
- Incubate the plates for an appropriate time (e.g., 24 hours).
- Collect the cell culture supernatants.
- Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of IL-6 inhibition for each concentration of the test compound relative to the LPS-stimulated control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data



The following table summarizes the reported inhibitory activities of Y13g dihydrochloride.

Target	IC50 Value
Acetylcholinesterase (AChE)	To be determined from primary literature
Interleukin-6 (IL-6)	To be determined from primary literature

Note: The specific IC₅₀ values from the primary research by Kaur S, et al. (2022) are essential for a complete quantitative assessment and should be consulted.

Conclusion

Y13g dihydrochloride presents a promising dual-action therapeutic candidate for Alzheimer's disease by targeting both cholinergic dysfunction and neuroinflammation. The information and protocols provided in this guide are intended to facilitate further investigation into its properties and potential clinical applications. Researchers are strongly encouraged to consult the primary literature for detailed experimental procedures and comprehensive data.

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References

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